molecular formula C14H7BrF2N2O B2535421 3-((2,4-Difluorophenyl)imino)-5-bromoindolin-2-one CAS No. 118416-28-7

3-((2,4-Difluorophenyl)imino)-5-bromoindolin-2-one

Cat. No.: B2535421
CAS No.: 118416-28-7
M. Wt: 337.124
InChI Key: YVPMVUNIQNQHJY-UHFFFAOYSA-N
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Description

3-((2,4-Difluorophenyl)imino)-5-bromoindolin-2-one is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features a unique structure with a 2,4-difluorophenyl group and a 5-bromoindolin-2-one core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-Difluorophenyl)imino)-5-bromoindolin-2-one typically involves the reaction of 2,4-difluoroaniline with 5-bromoindoline-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as manganese dioxide (MnO2), to facilitate the formation of the imino group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-((2,4-Difluorophenyl)imino)-5-bromoindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like MnO2 to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: MnO2 in dry dichloromethane.

    Reduction: NaBH4 in methanol.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

3-((2,4-Difluorophenyl)imino)-5-bromoindolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((2,4-Difluorophenyl)imino)-5-bromoindolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind with high affinity to specific sites, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    5-Fluoroindole: Another indole derivative with fluorine substitution.

    2,4-Difluorophenylhydrazine: Contains the 2,4-difluorophenyl group but lacks the indole structure.

Uniqueness

3-((2,4-Difluorophenyl)imino)-5-bromoindolin-2-one is unique due to its combination of a 2,4-difluorophenyl group and a 5-bromoindolin-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-3-(2,4-difluorophenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrF2N2O/c15-7-1-3-11-9(5-7)13(14(20)19-11)18-12-4-2-8(16)6-10(12)17/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPMVUNIQNQHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N=C2C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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